Neopentyl methacrylate

描述

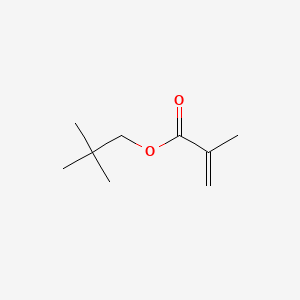

Neopentyl methacrylate, also known as 2,2-dimethylpropyl methacrylate, is an organic compound with the molecular formula C₉H₁₆O₂. It is a colorless liquid that is used as a monomer in the production of polymers and copolymers. This compound is known for its excellent weather resistance, low shrinkage, and high glass transition temperature, making it valuable in various industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: Neopentyl methacrylate is typically synthesized through the esterification of methacrylic acid with neopentyl alcohol. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and water formed during the reaction is removed by azeotropic distillation.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow processes to ensure high efficiency and yield. The process involves the reaction of methacryloyl chloride with neopentyl alcohol in the presence of a base such as triethylamine. The reaction is carried out in a tubular reactor, which allows for precise control of reaction temperature and residence time .

化学反应分析

Types of Reactions: Neopentyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize through free-radical polymerization to form homopolymers or copolymers.

Esterification: It can react with alcohols to form esters.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form methacrylic acid and neopentyl alcohol.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals generated from initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Esterification: Catalyzed by acids like sulfuric acid or p-toluenesulfonic acid.

Hydrolysis: Conducted in the presence of acids like hydrochloric acid or bases like sodium hydroxide.

Major Products:

Polymerization: Polymers and copolymers with high glass transition temperatures.

Esterification: Various esters depending on the alcohol used.

Hydrolysis: Methacrylic acid and neopentyl alcohol.

科学研究应用

Applications in Polymer Chemistry

Neopentyl methacrylate is primarily utilized in the production of poly(this compound), which is notable for its application in coatings, adhesives, and sealants due to its excellent thermal stability and mechanical strength. The compound is also used in copolymerization processes with other acrylates or methacrylates to enhance the physical properties of resulting materials.

Table 1: Comparison of Methacrylate Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Branched-chain ester | High thermal stability and mechanical strength |

| Methyl Methacrylate | Linear structure | Widely used in commercial applications |

| Ethylene Glycol Dimethacrylate | Contains ethylene glycol | Excellent flexibility and durability |

| Butyl Methacrylate | Longer alkyl chain | Enhanced solubility and lower viscosity |

| Neopentyl Glycol Dimethacrylate | Two methacrylate groups | High cross-linking density |

Applications in Coatings and Adhesives

The unique properties of this compound make it suitable for high-performance coatings. Its ability to undergo radical polymerization allows for the formation of durable films that exhibit resistance to chemicals and environmental degradation. This is particularly beneficial in automotive and industrial coatings where longevity and performance are critical .

Applications in Cosmetics

In the cosmetic industry, this compound is employed as a film former and rheology modifier. It contributes to the stability and sensory properties of formulations, enhancing the texture and application of products such as creams and lotions. Recent studies have highlighted its role in developing stable emulsions that incorporate active ingredients for skin benefits .

Case Study: Cosmetic Formulation Development

A study on cosmetic formulations utilized experimental design techniques to optimize compositions containing this compound. The results indicated significant improvements in physical properties such as consistency index, stickiness, and moisturizing effects when combined with other agents like soy lecithin . This demonstrates the versatility of this compound in enhancing product performance.

Safety Considerations

While this compound offers numerous advantages, it is essential to consider safety aspects. The compound is classified as a flammable liquid with moderate acute toxicity. It has been noted for potential skin sensitization effects, necessitating careful handling during industrial applications . Compliance with safety regulations is crucial when utilizing this compound in manufacturing processes.

作用机制

The primary mechanism of action of neopentyl methacrylate involves its polymerization to form high-performance polymers. The methacrylate group undergoes free-radical polymerization, leading to the formation of long polymer chains. The neopentyl group provides steric hindrance, which enhances the thermal stability and weather resistance of the resulting polymers .

相似化合物的比较

Methyl methacrylate: A widely used monomer with similar polymerization properties but lower glass transition temperature.

Butyl methacrylate: Offers better flexibility but lower thermal stability compared to neopentyl methacrylate.

Ethyl methacrylate: Similar in reactivity but with different mechanical properties.

Uniqueness: this compound stands out due to its high glass transition temperature, excellent weather resistance, and low shrinkage. These properties make it particularly suitable for applications requiring high-performance materials .

生物活性

Neopentyl methacrylate (NPM), a methacrylate ester, is recognized for its applications in polymer chemistry, particularly in the synthesis of various resins and coatings. Its biological activity, however, is an area of increasing interest due to its potential implications in health and safety, particularly in cosmetic and industrial applications. This article explores the biological activity of this compound, focusing on its toxicity, potential biological effects, and relevant case studies.

- Chemical Formula : C₉H₁₆O₂

- Molecular Weight : 156.22 g/mol

- CAS Number : 2397-76-4

Biological Activity Overview

This compound exhibits various biological activities, primarily related to its use as a monomer in polymerization processes. The compound has been evaluated for its toxicity and potential health effects through several studies.

Toxicity Studies

- Acute Toxicity : Research indicates that methacrylate esters, including this compound, generally exhibit low acute toxicity. For instance, studies have shown minimal acute oral and dermal toxicity in animal models .

- Sensitization Potential : this compound has been associated with skin sensitization reactions. It is crucial to note that while it is considered safe for use in nail enhancement products when skin contact is avoided, it can cause allergic reactions in sensitive individuals .

- Carcinogenicity : Long-term studies on related methacrylate compounds have not demonstrated carcinogenic effects; however, the potential for sensitization and cross-reactivity among different methacrylates remains a concern .

Case Study 1: Polymerization Behavior

A study investigated the polymerization behavior of this compound when used in hybrid epoxy methacrylate resins. The research found that NPM exhibited a high conversion rate during radical polymerization compared to cationic processes, achieving nearly 80% conversion of unsaturated bonds . This indicates its effectiveness as a building block in resin formulations.

| Sample Code | NV (%) | PAVs (mg KOH/g) | MAAC (%) | EE (g/mol) | EGC (%) | η (mPa·s) |

|---|---|---|---|---|---|---|

| NPDE-MAA | 88.10 | 50.2 | 85.1 | 298.973 | 50.9 | 317 |

| DGEBA-MAA | 98.53 | 10.2 | 93.5 | 312.753 | 59.1 | 21320 |

This table summarizes the performance metrics of various samples containing this compound, highlighting its significant role in achieving high conversion rates during polymerization.

Case Study 2: Biological Annotation

In a comprehensive analysis of synthetic compounds, this compound was evaluated for its biological activity using a novel method of biological annotation. The study employed Mahalanobis distance to assess activity scores based on compound-induced changes in cell morphology . Compounds with high activity scores were associated with significant alterations in cell viability and morphology.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing neopentyl methacrylate (NPMA) in laboratory settings?

- Methodology : NPMA synthesis typically involves esterification of methacrylic acid with neopentyl glycol. A reflux setup with acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) is commonly used. Purification via vacuum distillation or column chromatography is critical to remove unreacted monomers and byproducts. Confirm purity using H NMR and FTIR spectroscopy to verify ester group formation and absence of residual acid .

- Experimental Design : Optimize reaction time, temperature, and catalyst concentration using a factorial design. Monitor reaction progress via thin-layer chromatography (TLC).

Q. How should researchers characterize the physicochemical properties of NPMA?

- Key Techniques :

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and glass transition () .

- Molecular Weight : Gel permeation chromatography (GPC) for polymerized NPMA.

- Hydrophobicity : Contact angle measurements for surface properties .

Q. What safety protocols are essential when handling NPMA in laboratory experiments?

- Guidelines : Use fume hoods, nitrile gloves, and eye protection. NPMA’s toxicity profile is understudied, but related methacrylates (e.g., methyl methacrylate) suggest respiratory and dermal irritation risks. Toxicokinetic data for neopentyl glycol (a precursor) indicate rapid excretion, but metabolites should be monitored .

- Emergency Measures : Follow OECD guidelines for chemical spills, including neutralization with sodium bicarbonate and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported copolymerization behavior of NPMA with polar monomers?

- Analytical Framework :

Kinetic Studies : Use H NMR to track monomer consumption rates in copolymerization reactions .

Reactivity Ratios : Apply the Mayo-Lewis equation to determine and values under varying initiator concentrations (e.g., AIBN) .

Statistical Analysis : Compare experimental data with computational models (e.g., DFT calculations for monomer electronic properties) .

- Case Study : Discrepancies in NPMA-styrene copolymerization may arise from steric hindrance; use steric parameter () analysis to reconcile results .

Q. What strategies optimize NPMA-based polymers for high-temperature applications?

- Experimental Design :

- Side-Chain Engineering : Introduce bulky substituents (e.g., tert-butyl groups) to enhance thermal stability.

- Crosslinking : Evaluate diacrylate crosslinkers (e.g., ethylene glycol dimethacrylate) via dynamic mechanical analysis (DMA) to assess shifts .

Q. How do structural variations in NPMA affect its polymerization kinetics and final polymer properties?

- Methodology :

Controlled Polymerization : Use RAFT or ATRP to study chain-length dependence on initiator efficiency .

Morphology Analysis : TEM and SAXS to correlate monomer structure with micelle formation in block copolymers .

- Advanced Techniques : Time-resolved FTIR to monitor real-time polymerization kinetics under isothermal conditions .

Q. Methodological Considerations

Q. How should researchers design experiments to investigate NPMA’s role in hydrophobic coatings?

- Stepwise Approach :

Substrate Preparation : Clean glass/silicon wafers via plasma treatment.

Coating Application : Spin-coating or dip-coating NPMA-based polymers at controlled thicknesses.

Performance Testing : Water contact angle, abrasion resistance (ASTM D4060), and chemical resistance (e.g., immersion in acidic/alkaline solutions) .

- Statistical Rigor : Replicate experiments () and use ANOVA to assess significance of variables (e.g., curing temperature) .

Q. What are best practices for validating NPMA purity in polymer synthesis?

- Analytical Workflow :

- Chromatography : HPLC with UV detection to quantify residual monomers.

- Spectroscopy : C NMR for backbone stereoregularity analysis .

Q. Data Interpretation & Reporting

Q. How to address inconsistencies in NPMA toxicity data across studies?

- Critical Review :

Source Evaluation : Prioritize peer-reviewed studies over industry reports; assess OECD or REACH compliance .

Meta-Analysis : Use PRISMA guidelines to systematically compare in vitro/in vivo toxicity endpoints (e.g., LD) .

- Ethical Reporting : Clearly state limitations (e.g., lack of inhalation toxicity data) in discussion sections .

Q. What are the key elements of a robust discussion section for NPMA-related research papers?

- Structure :

Contextualize Findings : Link results to prior work (e.g., NPMA’s lower vs. PMMA due to bulky side chains) .

Address Contradictions : Use error analysis (e.g., confidence intervals) to explain deviations from literature .

Theoretical Implications : Discuss how findings advance polymer science (e.g., steric effects in monomer design) .

属性

IUPAC Name |

2,2-dimethylpropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7(2)8(10)11-6-9(3,4)5/h1,6H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHZIRUJZFRULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34903-87-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2-dimethylpropyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34903-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20178694 | |

| Record name | Neopentyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2397-76-4 | |

| Record name | Neopentyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2397-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neopentyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002397764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neopentyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2-dimethylpropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOPENTYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLQ8HVB5J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。